molecular formula C17H23N5OS B5655394 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B5655394
M. Wt: 345.5 g/mol
InChI Key: OVFOLHISCPQNFA-UHFFFAOYSA-N
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Description

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrazole ring, a sulfanyl group, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then reacted with a suitable thiol to introduce the sulfanyl group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction with 4-methylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are also essential to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and substituted piperidine derivatives .

Scientific Research Applications

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function. The piperidine ring can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)ethanone: A simpler compound with a similar aromatic ring structure.

    1,2-Bis(3,4-dimethylphenyl)ethane: Contains two aromatic rings and is used as a reagent in organic synthesis.

    1,1-Bis(3,4-dimethylphenyl)ethane: Another similar compound used as a chiral catalyst.

Uniqueness

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone is unique due to its combination of a tetrazole ring, sulfanyl group, and piperidine ring.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-6-8-21(9-7-12)16(23)11-24-17-18-19-20-22(17)15-5-4-13(2)14(3)10-15/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFOLHISCPQNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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